7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC15851908
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NOS |
|---|---|
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 7-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C13H13NOS/c1-9-4-5-10-12(7-9)15-8-11(14-10)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3 |
| Standard InChI Key | MSJLLQFFHJYLKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzoxazine core, where a benzene ring is fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 7-methyl group substituent at the benzene ring and the thiophen-2-yl group at the oxazine nitrogen create a sterically and electronically unique scaffold . The IUPAC name, 7-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b] oxazine, reflects its substitution pattern and ring saturation.
Molecular and Spectroscopic Data
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₃NOS |
| Molecular weight | 231.32 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3 |
| XLogP3 | ~3.2 (estimated) |
The Standard InChIKey (MSJLLQFFHJYLKY-UHFFFAOYSA-N) provides a unique identifier for computational studies. Nuclear magnetic resonance (NMR) data for analogous benzoxazines reveal characteristic shifts: aromatic protons appear at δ 6.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm, and oxazine protons at δ 3.8–4.5 ppm . Infrared (IR) spectroscopy typically shows N–H stretches near 3300 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹ .
Synthetic Methodologies
Oxidative Coupling Approach
A robust two-step, one-pot synthesis involves the condensation of α-branched primary amines with ortho-benzoquinones, followed by iodine-mediated cyclization . For this compound:
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Condensation: 7-Methyl-1,2-benzenediol reacts with 2-thiophenemethylamine in acetonitrile under argon, forming a ketimine intermediate.
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Oxidative Cyclization: Addition of iodine (2 equiv) and triethylamine (3 equiv) induces electrophilic iodination, followed by intramolecular nucleophilic attack by the phenolic oxygen, yielding the oxazine ring .
Optimized Conditions:
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Solvent: Acetonitrile
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Temperature: 0°C → room temperature
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Yield: 81–89% (after column chromatography)
Future Research Directions
Derivative Synthesis
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the benzene ring could modulate electronic properties and target affinity . For example, 3n (ester-substituted) showed 72% inhibition in HCC1954 cells , guiding functionalization strategies.
Computational Modeling
Density functional theory (DFT) calculations could predict binding modes to receptors like EGFR or HER2. Molecular dynamics simulations may reveal stability in biological membranes, informing drug delivery approaches.
In Vivo Studies
Rodent models are needed to evaluate pharmacokinetics (e.g., oral bioavailability, half-life) and toxicity. Preliminary in vitro genotoxicity assays (e.g., Ames test) should precede these trials.
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